molecular formula C7H7Cl2N3O2 B12567968 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- CAS No. 198024-05-4

3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)-

Cat. No.: B12567968
CAS No.: 198024-05-4
M. Wt: 236.05 g/mol
InChI Key: HTCZVUOLRVWHEH-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- is a heterocyclic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridazine.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research has investigated its use in developing new pharmaceuticals, particularly for treating diseases such as cancer and inflammation.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)- involves its interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, or other proteins.

    Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-(2-oxopropyl)-: is similar to other pyridazinone derivatives, such as:

Uniqueness

    Structural Features: The presence of the 2-oxopropyl group distinguishes it from other derivatives.

    Biological Activity: Its unique structure may confer specific biological activities not seen in other compounds.

Properties

CAS No.

198024-05-4

Molecular Formula

C7H7Cl2N3O2

Molecular Weight

236.05 g/mol

IUPAC Name

6-amino-4,5-dichloro-2-(2-oxopropyl)pyridazin-3-one

InChI

InChI=1S/C7H7Cl2N3O2/c1-3(13)2-12-7(14)5(9)4(8)6(10)11-12/h2H2,1H3,(H2,10,11)

InChI Key

HTCZVUOLRVWHEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C(=N1)N)Cl)Cl

Origin of Product

United States

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